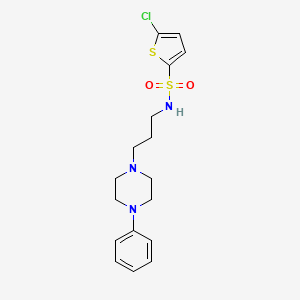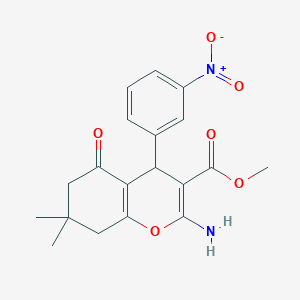
2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid, also known as EMPQC, is an important organic compound that has been studied extensively in recent years. It is a quinoline-based compound with a carboxylic acid group, and it has a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. The synthesis of this compound is relatively straightforward, and it can be prepared in a laboratory setting with relative ease. In addition, EMPQC has been found to have a number of interesting biochemical and physiological effects, making it a valuable compound for research and experimentation.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation : Research has been conducted on the synthesis and transformation of various quinoline derivatives. For instance, a study on the synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid was conducted by Gracheva, Kovel'man, and Tochilkin (1982) (Gracheva, Kovel'man, & Tochilkin, 1982). This study explores the alcoholysis of 8-methyl-5-cyanoquinoline and the subsequent conversion to various derivatives, demonstrating the compound's versatility in chemical synthesis.
Chemical Reactions and Properties : Investigations into the reactions and properties of quinoline derivatives offer insights into their chemical behaviors. For example, a study by Deady and Rodemann (2001) examined the reaction of homophthalic acid and some aza analogues with Vilsmeier reagent (Deady & Rodemann, 2001). The findings contribute to a deeper understanding of the chemical reactivity of quinoline compounds.
Potential Biological Activities : There is ongoing research into the biological activities of quinoline derivatives. A study by Dubrovin et al. (2015) focused on the synthesis of 2-methyl- and 2-styrylquinoline-4-carboxylic acids and their potential anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015). This highlights the potential therapeutic applications of these compounds.
Supramolecular Chemistry : Research in supramolecular chemistry involving quinoline derivatives is significant. Gao et al. (2014) studied noncovalent-bonded supramolecular architectures from 2-methylquinoline/quinoline with monocarboxylic acid and dicarboxylic acid (Gao et al., 2014). These studies are crucial for understanding the formation and properties of complex molecular structures.
Other Applications : The scope of research extends to other applications such as the study of metal complexes. For example, Henríquez et al. (2021) investigated binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid (Henríquez et al., 2021). Such studies contribute to the development of new materials and catalysts.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-7-9-14(10-8-13)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECUOGALSOTYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2600511.png)




![4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2600518.png)
![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)


![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)